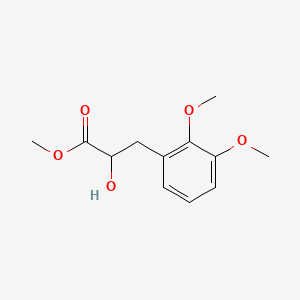![molecular formula C10H14BrClFNO B13625239 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is connected to an amino group and a propanol chain. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group. The final step involves the addition of a propanol chain and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products
Major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other halogenated phenyl derivatives and amino alcohols. Examples are:
- 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride
- 3-{[(5-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol hydrochloride.
Uniqueness
The unique combination of bromine and fluorine atoms in 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride provides distinct chemical and biological properties. These halogens enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14BrClFNO |
|---|---|
Poids moléculaire |
298.58 g/mol |
Nom IUPAC |
3-[(5-bromo-2-fluorophenyl)methylamino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-14;/h2-3,6,13-14H,1,4-5,7H2;1H |
Clé InChI |
FWENUJGXZIBZOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CNCCCO)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)

![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)

![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)



